3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-1-[4-(TRIFLUOROMETHYL)BENZOYL]UREA
Description
3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-1-[4-(TRIFLUOROMETHYL)BENZOYL]UREA is a compound that belongs to the class of pyrimidine derivatives containing a urea moiety. This compound has garnered significant interest due to its potential antitumor activity and its ability to bind to specific molecular targets, making it a promising candidate for drug development .
Properties
IUPAC Name |
N-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F6N4O2/c21-19(22,23)13-8-6-12(7-9-13)16(31)29-18(32)30-17-27-14(11-4-2-1-3-5-11)10-15(28-17)20(24,25)26/h1-10H,(H2,27,28,29,30,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWPTNSCIGIIJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NC(=O)NC(=O)C3=CC=C(C=C3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-1-[4-(TRIFLUOROMETHYL)BENZOYL]UREA typically involves the reaction of 4,4,4-trifluoromethylacetoacetate with thiourea in the presence of potassium hydroxide in ethanol at 80°C for 3 hours . This reaction yields the intermediate compound, which is then further reacted with appropriate reagents to form the final product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine ring, using suitable reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-1-[4-(TRIFLUOROMETHYL)BENZOYL]UREA has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-1-[4-(TRIFLUOROMETHYL)BENZOYL]UREA involves its binding to specific molecular targets, such as EGFR. This binding inhibits the activity of EGFR, leading to the suppression of tumor cell proliferation and induction of apoptosis . The compound’s trifluoromethyl groups enhance its binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives with urea moieties, such as:
WZ4002: A third-generation EGFR inhibitor.
Rociletinib: Another EGFR inhibitor with a pyrimidine scaffold.
Osimertinib: A well-known EGFR inhibitor used in cancer therapy.
Compared to these compounds, 3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-1-[4-(TRIFLUOROMETHYL)BENZOYL]UREA is unique due to its specific trifluoromethyl substitutions, which enhance its chemical stability and binding affinity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
